
Umifenovir's activity against enveloped vs non-
enveloped viruses

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Umifenovir

Cat. No.: B144133 Get Quote

An In-depth Technical Guide to Umifenovir's Antiviral Activity: Enveloped vs. Non-enveloped

Viruses

Executive Summary
Umifenovir (trade name Arbidol) is a broad-spectrum antiviral agent developed in Russia and

licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in

Russia and China.[1][2] Its unique multimodal mechanism of action has garnered significant

interest, demonstrating inhibitory activity against a wide array of both enveloped and non-

enveloped viruses.[1][3][4] This technical guide provides a comprehensive overview of

umifenovir's antiviral activity, with a specific focus on its differential mechanisms and efficacy

against enveloped and non-enveloped viruses. It is intended for researchers, scientists, and

drug development professionals seeking a detailed understanding of the compound's

properties, supported by quantitative data, experimental methodologies, and mechanistic

diagrams.

Core Mechanism of Action
Umifenovir is characterized as a dual direct-acting antiviral (DAA) and a host-targeting agent

(HTA).[5] Its broad-spectrum activity is attributed to this dual functionality, which involves direct

interaction with viral components and modulation of host cell processes.[5][6]
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The predominant and most well-characterized mechanism of umifenovir against enveloped

viruses is the inhibition of membrane fusion.[1][3][7] This process is critical for viral entry, where

the viral envelope must fuse with a host cell membrane (either the plasma membrane or an

endosomal membrane) to release the viral capsid and genome into the cytoplasm.

Umifenovir's action involves several key steps:

Membrane Intercalation: As a hydrophobic molecule, umifenovir is thought to intercalate

into lipid membranes.[1][8] This insertion can alter the physical properties of the membranes,

making them less conducive to fusion.

Interaction with Viral Glycoproteins: Umifenovir directly interacts with viral surface

glycoproteins responsible for fusion. In the case of the influenza virus, it binds to a

hydrophobic cavity in the hemagglutinin (HA) protein.[1][2] This binding stabilizes the pre-

fusion conformation of HA, preventing the low pH-induced conformational changes within the

endosome that are necessary for the fusion of the viral and endosomal membranes.[1][6]

Blocking Viral Entry: By preventing membrane fusion, umifenovir effectively blocks the virus

from entering the host cell's cytoplasm, thereby halting the infection at its earliest stage.[2][3]

This mechanism has been demonstrated for influenza A and B viruses, Hepatitis C virus

(HCV), and is the proposed mechanism for its activity against coronaviruses and other

enveloped viruses.[2][3][4]
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Caption: Mechanism of Umifenovir against enveloped viruses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b144133?utm_src=pdf-body-img
https://www.benchchem.com/product/b144133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Against Non-Enveloped Viruses
The mechanism of umifenovir against non-enveloped viruses is less clearly defined but is an

active area of research. Since these viruses lack a lipid envelope, the fusion inhibition

mechanism is not directly applicable. Potent inhibitory activity has been reported against non-

enveloped RNA viruses such as rhinoviruses, coxsackieviruses, and polioviruses.[4][9][10]

Proposed mechanisms include:

Interference with Viral Attachment: Umifenovir may interact with viral capsid proteins or host

cell receptors to prevent the initial binding of the virus to the cell surface.

Blocking Intracellular Trafficking: The drug could interfere with the transport of viral particles

within the cell, a critical step for reaching the replication site.[4]

Immunomodulation: Umifenovir has been shown to have immunomodulatory effects,

including the induction of interferon and activation of macrophages.[6] This host-directed

activity could contribute to its broad-spectrum efficacy, including against non-enveloped

viruses.

Umifenovir: Comparative Mechanisms of Action

Click to download full resolution via product page

Caption: Logical comparison of Umifenovir's mechanisms.

Quantitative Data Summary: In Vitro Efficacy
The following tables summarize the in vitro activity of umifenovir against a range of enveloped

and non-enveloped viruses, compiled from published studies. The 50% effective concentration

(EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to

inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration

that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a

measure of the drug's therapeutic window.

Table 1: Umifenovir Activity Against Enveloped Viruses
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Virus
Family

Virus Cell Line
EC₅₀ /
IC₅₀

CC₅₀
SI
(CC₅₀/EC₅
₀)

Referenc
e(s)

Orthomyxo

viridae

Influenza A

& B

Viruses

Various
3 to 9

µg/mL

>31.6

µg/mL
1.9 - 8.5 [1][11]

Coronavirid

ae

HCoV-

229E
Vero E6

10.0 ± 0.5

µM
~98 µM 9.8 [2][12][13]

HCoV-

OC43
Vero E6

9.0 ± 0.4

µM
~98 µM 10.8 [2][12][13]

SARS-CoV CMK-AH-1

Significant

plaque

suppressio

n at 90 µM

>100 µM N/A [2][12]

SARS-

CoV-2

Vero

CCL81

15.4 to

28.0 µM
>100 µM >3.5 [2][12]

Flaviviridae
Zika Virus

(ZIKV)
Vero

10.57 ±

0.74 to

12.09 ±

0.77 µM

18.69 ± 0.1

µM
~1.7 [1][14][15]

West Nile

Virus

(WNV)

Vero
19.16 ±

0.29 µM

18.69 ± 0.1

µM
~1.0 [1][14][15]

Tick-Borne

Encephaliti

s (TBEV)

Vero
11.23 ±

0.35 µM

18.69 ± 0.1

µM
~1.7 [1][14][15]

Hepatitis C

Virus

(HCV)

Huh 7.5.1

Up to

1000-fold

replication

inhibition at

15 µM

N/A N/A [1]
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Togaviridae

Chikungun

ya Virus

(CHIKV)

Vero < 10 µg/mL N/A N/A [1][15]

Nairovirida

e

Crimean-

Congo

Hemorrhag

ic Fever

Vero 2.8 µg/mL N/A N/A [1][15]

Filoviridae Ebola Virus
Mammalia

n cells

Reported

in vitro

effectivene

ss

N/A N/A [5][7]

Table 2: Umifenovir Activity Against Non-Enveloped
Viruses
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Virus
Family

Virus Cell Line
EC₅₀ /
IC₅₀

CC₅₀
SI
(CC₅₀/EC₅
₀)

Referenc
e(s)

Picornaviri

dae

Human

Rhinovirus

14 (HRV

14)

HeLa
2.7 to 13.8

µg/mL

>100

µg/mL
>7.2 [9]

Coxsackiev

irus B3

(CVB3)

Vero
2.7 to 13.8

µg/mL

>100

µg/mL
>7.2 [9]

Poliovirus

Type 1
Various 0.22 µg/mL ~20 µg/mL 91 [11]

Adenovirid

ae

Adenovirus

Type 7

(AdV-7)

A549

Active only

when

added

post-

infection

(TI=5.5)

>100

µg/mL
5.5 [9]

Reoviridae Reovirus In vitro

Reported

in vitro

activity

N/A N/A [5]

Note: Direct comparison of µM and µg/mL values requires conversion (Umifenovir MW ≈ 513.5

g/mol ). Activity can be highly cell-type dependent.[14][16]

Key Experimental Protocols
The quantitative data presented above are typically generated using a standardized set of in

vitro assays. The methodologies for the most common assays are detailed below.

Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus particles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17497238/
https://pubmed.ncbi.nlm.nih.gov/17497238/
https://www.researchgate.net/publication/51746117_Antiviral_Activity_of_Arbidol_a_Broad-Spectrum_Drug_for_Use_Against_Respiratory_Viruses_Varies_According_to_Test_Conditions
https://pubmed.ncbi.nlm.nih.gov/17497238/
https://go.drugbank.com/drugs/DB13609
https://www.benchchem.com/product/b144133?utm_src=pdf-body
https://go.drugbank.com/articles/A191388
https://pubmed.ncbi.nlm.nih.gov/29642580/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for

coronaviruses) is prepared in 6-well or 12-well plates.

Virus Preparation: A stock of the virus is diluted to a concentration that produces a countable

number of plaques (e.g., 50-100 plaque-forming units per well).

Drug Treatment: The virus inoculum is mixed with serial dilutions of umifenovir and

incubated for 1-2 hours. Alternatively, the cell monolayer is pre-treated with the drug for a set

period before infection.

Infection: The cell monolayers are washed, and the virus-drug mixture (or virus alone for pre-

treated cells) is added and allowed to adsorb for 1-2 hours.

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g.,

containing agarose or methylcellulose) mixed with the corresponding concentration of

umifenovir. This overlay restricts viral spread to adjacent cells, leading to the formation of

localized lesions (plaques).

Incubation: Plates are incubated for several days until visible plaques are formed.

Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a

dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number

of plaques in drug-treated wells is counted and compared to the untreated virus control.

Calculation: The EC₅₀ is calculated as the drug concentration that reduces the number of

plaques by 50%.

Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic

concentration (CC₅₀) of the compound.

Methodology:

Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.
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Drug Addition: The culture medium is replaced with medium containing serial dilutions of

umifenovir. Control wells contain medium without the drug.

Incubation: The plates are incubated for a period equivalent to the duration of the antiviral

assay (e.g., 72 hours).

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) is added to each well. Metabolically active cells with functional mitochondrial

dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.

Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing

agent (e.g., DMSO) is added to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader (typically at ~570 nm).

Calculation: The CC₅₀ is calculated as the drug concentration that reduces cell viability

(absorbance) by 50% compared to the untreated control cells.
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Caption: General workflow for in vitro antiviral testing.
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Conclusion and Future Directions
Umifenovir demonstrates robust, broad-spectrum antiviral activity against a diverse range of

viruses.

Against Enveloped Viruses: The drug's efficacy is well-established and primarily stems from

its ability to inhibit virus-cell membrane fusion.[3] This mechanism, targeting a conserved

step in the viral life cycle, makes it a potent inhibitor of many clinically relevant enveloped

viruses, including influenza, coronaviruses, and flaviviruses.[1][2][15]

Against Non-Enveloped Viruses: While potent activity has been documented, the

mechanisms are less understood.[9] The data suggest that umifenovir's utility extends

beyond fusion inhibition, possibly involving interference with viral attachment or intracellular

processes, alongside host immunomodulation.[4][6]

The cell-type dependency of umifenovir's effect is a critical consideration for both research

and clinical application, indicating that host factors play a significant role in its activity.[14][16]

Future research should focus on elucidating the precise molecular targets for non-enveloped

viruses and further exploring the interplay between its direct antiviral and immunomodulatory

functions. This will be crucial for optimizing its clinical use and developing next-generation

derivatives with enhanced potency and a broader spectrum of activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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